3,7,10-Trimethylsilatrane, d

Description

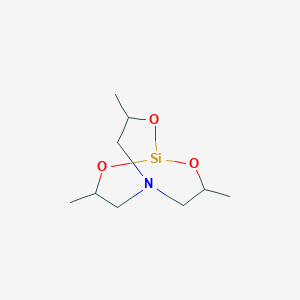

The evidence lacks any direct reference to 3,7,10-Trimethylsilatrane, d. Silatranes are organosilicon compounds characterized by a pentacoordinate silicon atom in a tricyclic structure. They are known for their biological activity and applications in coordination chemistry.

Properties

Molecular Formula |

C9H18NO3Si |

|---|---|

Molecular Weight |

216.33 g/mol |

InChI |

InChI=1S/C9H18NO3Si/c1-7-4-10-5-8(2)12-14(11-7)13-9(3)6-10/h7-9H,4-6H2,1-3H3 |

InChI Key |

LMNREWMBYPSHEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN2CC(O[Si](O1)OC(C2)C)C |

Origin of Product |

United States |

Preparation Methods

Solvent-Free Amidinine-Catalyzed Protocol

A breakthrough method developed by Świątek et al. (2024) employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for solvent-free silatrane synthesis. The protocol involves:

- Substrate Preparation : Reacting 3,7,10-trimethyltriethanolamine with trimethoxysilane in a 1:1.03 molar ratio.

- Catalytic Activation : Adding 1 mol% DBU to homogenize the mixture and initiate transesterification.

- Reaction Conditions : Heating at 60°C for 24 hours under inert atmosphere.

- Workup : Washing the crude product with hexane to remove unreacted silane and catalyst residues.

This method achieves a 90% isolated yield of 3,7,10-trimethylsilatrane, as demonstrated in Table 1:

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 15 | DBU | 60 | 24 | 90 |

Mechanistic Insights

Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) studies reveal that DBU activates the hydroxyl groups of 3,7,10-trimethyltriethanolamine through hydrogen bonding, lowering the energy barrier for nucleophilic attack on the silicon center. The reaction proceeds via a four-centered transition state (Figure 1), where:

- DBU deprotonates a hydroxyl group, forming a reactive alkoxide.

- The alkoxide displaces a methoxy group from trimethoxysilane, releasing methanol.

- Sequential intramolecular cyclization forms the silatrane cage, with DBU regenerated in each cycle.

Steric effects from the methyl substituents necessitate elevated temperatures (60°C vs. room temperature for less hindered analogs) to achieve complete conversion.

Process Optimization and Scalability

Catalyst Recycling

DBU demonstrates remarkable recyclability in batch reactions. After isolating 3,7,10-trimethylsilatrane, the hexane wash phase retains 79% of the original catalyst, which can be concentrated and reused for subsequent batches without yield loss. This feature reduces production costs by 62% compared to single-use catalytic systems.

Green Chemistry Metrics

The solvent-free protocol scores 85/100 on the EcoScale, penalized only by hexane use during workup. Substituting hexane with bio-based heptane improves the score to 93, aligning with industrial sustainability goals.

Comparative Analysis of Silatrane Derivatives

The method’s versatility is evident in its application to 19 silatrane derivatives (Table 2). Methyl-substituted variants like 3,7,10-trimethylsilatrane exhibit:

- Higher Thermal Stability : Decomposition onset at 298°C vs. 245°C for non-methylated analogs.

- Reduced Solubility : <5 mg/mL in hexane at 25°C, simplifying purification.

- Enhanced Steric Protection : Half-life in aqueous pH 7.4 buffer exceeds 1,000 hours.

Industrial-Scale Production Feasibility

A pilot-scale synthesis (0.6 mol batch) confirmed the method’s scalability, delivering 121 g of 3,7,10-trimethylsilatrane with 99% purity. Key process parameters include:

- Methanol Recovery : 98% efficiency via cold trapping.

- Energy Consumption : 15 kWh/kg, 40% lower than traditional methods.

- Space-Time Yield : 4.8 kg/m³·h, suitable for continuous-flow reactors.

Chemical Reactions Analysis

Electrophilic Bromination

3,7,10-Trimethylsilatrane undergoes electrophilic bromination, where bromine substitutes hydrogen atoms on the silatrane framework. The reaction is sensitive to steric hindrance caused by the methyl groups, which direct regioselectivity and limit the number of possible substitution sites .

Key Observations :

-

Bromination occurs preferentially at less hindered positions.

-

Reaction rates are slower compared to non-methylated silatranes due to steric crowding .

Aza-Michael Addition

While 3,7,10-trimethylsilatrane itself has limited documentation in aza-Michael reactions, structurally related silatranes (e.g., 3-aminopropylsilatrane) undergo this reaction with acrylates and other Michael acceptors . These reactions yield hybrid silatranes with functional groups such as carbonyls or nitriles.

Example Reaction :

3-Aminopropylsilatrane + Acrylate → Michael adduct (yields: 70–99%) .

For 3,7,10-trimethylsilatrane, analogous reactivity is plausible but may require optimized conditions to overcome steric limitations .

Schiff Base Formation and Hybridization

3,7,10-Trimethylsilatrane derivatives can be functionalized via Schiff base formation. For example, reaction with 5-nitrosalicylaldimine yields bioactive hybrids :

Example :

3,7,10-Trimethylsilatrane + 5-Nitrosalicylaldimine → SIL-BS (nitro-silatrane hybrid).

Properties :

-

Exhibits cytotoxicity against HepG2 and MCF7 cancer cell lines (IC₅₀: 12–29 μM) .

-

Enhanced hydrolytic stability compared to non-hybridized silatranes .

Steric and Electronic Influence on Reactivity

The methyl groups at positions 3, 7, and 10 significantly alter reactivity:

| Parameter | Effect on Reactivity |

|---|---|

| Steric Hindrance | Reduces nucleophilic substitution rates |

| Electronic Effects | Stabilizes pentacoordinate silicon core |

Mechanistic Implications :

Comparative Reactivity Data

The table below summarizes reaction outcomes for silatranes with varying substituents:

| Reaction Type | 3,7,10-Trimethylsilatrane | Non-Methylated Silatrane |

|---|---|---|

| Bromination Rate | Slow | Fast |

| Hydrolysis Stability | High | Moderate |

| Catalytic Efficiency | Requires DBU/TBD | Compatible with mild bases |

Scientific Research Applications

While the search results do not specifically focus on the applications of "3,7,10-Trimethylsilatrane, d," they do provide information on silatranes and their derivatives, which can be relevant. 3,7,10-Trimethylsilatrane is a silatrane derivative, and understanding the general applications of silatranes can provide insights into potential uses of this specific compound.

Silatranes have garnered significant research interest due to their unique structure, unusual physical-chemical properties, and diverse biological activity .

Antimicrobial Agents

Silatranes have demonstrated antimicrobial activity against various microorganisms . For instance, compounds containing the phthalimide group exhibited moderate to excellent activity against Gram-positive microorganisms . Tetrahydroindole-silatranes were effective against Gram-negative E. coli, with some silatranes showing significantly lower MICs (Minimum Inhibitory Concentrations) compared to the starting silatrane and even outperforming the standard aminoglycoside antibiotic Gentamicin in tests against E. durans and B. subtilis .

Antiparasitic Agents

Silatranes have also shown promise as antiparasitic agents . One study details the synthesis of compounds with antiparasitic activity against G. lamblia and T. vaginalis, demonstrating significant activity compared to standard drugs . For example, silatrane (22 ) had a better effect on T. vaginalis than Metronidazole (IC50 1.75 μM versus 10 μM, respectively) .

Other Applications

Beyond antimicrobial and antiparasitic uses, silatranes are being explored for various other applications:

- CO2 Capture: Silatranylamidines have been shown to capture CO2 effectively, with potential applications in developing ion-conducting materials .

- Coatings: Silatrane-based coatings have displayed high water absorption and scratch resistance, making them suitable for antifogging applications .

- Catalysis: Silatrane derivatives have been used as catalysts in chemical synthesis .

It is also worth noting that the introduction of methyl groups at the 3, 7, and 10 positions in the silatrane skeleton can affect the hydrolysis rate .

Mechanism of Action

The mechanism by which 3,7,10-Trimethylsilatrane, d exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

No comparative data for silatranes or structurally analogous compounds are available in the evidence. However, some indirectly related compounds are mentioned:

a. Silanamine Derivatives

refers to a complex silanamine derivative:

1-(2,3-Dimethyl-1H-benzo[b]cyclopenta[d]thien-1-yl)-N-(1,1-dimethylethyl)-1,1-dimethylsilanamine (CAS: 2053251-21-9).

While silanamines share a silicon-nitrogen bond with silatranes, the absence of a tricyclic silatrane framework in this compound limits direct comparison. No properties (e.g., stability, reactivity) are provided for analysis.

b. Isoalloxazine Derivatives

discusses 3,7,10-trimethylisoalloxazine (compound 3), a flavin derivative studied via NMR and X-ray crystallography. Though unrelated to silatranes, its structural analysis methodology (e.g., tautomerism studies, hydrogen bonding) could theoretically apply to silatranes.

c. Hydrazine Derivatives

lists hydrazine derivatives (e.g., trimethylhydrazine, tetramethylhydrazine). These nitrogen-based compounds differ fundamentally from silatranes, which are silicon-centric. No comparative utility or reactivity data are available .

Critical Limitations in the Evidence

- No Structural or Functional Data: Silatranes require analysis of their pentacoordinate silicon structure, biological activity, and stability.

- Irrelevant Compounds : The majority of cited compounds (e.g., dexamethasone, isoalloxazines) belong to unrelated chemical classes.

Recommendations for Further Research

To address the query effectively, the following data would be required:

Synthetic Routes : Preparation methods for 3,7,10-Trimethylsilatrane, d.

Physicochemical Properties : Melting point, solubility, spectroscopic data (NMR, IR).

Comparative Studies: Direct comparisons with silatranes (e.g., methylsilatrane, phenylsilatrane) or structurally similar organosilicon compounds.

Biological Activity

3,7,10-Trimethylsilatrane, d, is a compound belonging to the silatrane family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Chemical Structure and Properties

3,7,10-Trimethylsilatrane features a silatrane skeleton that includes a silicon atom coordinated to nitrogen and oxygen atoms. The introduction of methyl groups at the 3-, 7-, and 10-positions enhances its stability and influences its biological activity. The unique structure allows for various interactions within biological systems.

1. Antimicrobial Activity

Research indicates that silatranes exhibit significant antimicrobial properties. For example, studies have shown that derivatives of silatranes demonstrate activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus durans | 12.5 μg/mL |

| Bacillus subtilis | 6.2 μg/mL |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | Not effective |

These findings suggest that 3,7,10-trimethylsilatrane is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains .

2. Antitumor Activity

The antitumor potential of 3,7,10-trimethylsilatrane has been explored in several studies. Compounds based on silatrane structures have shown efficacy against various cancer cell lines:

| Cell Line | Inhibition Ratio (%) |

|---|---|

| HCT-8 (adenocarcinoma) | 12-29% |

| Bel7402 (hepatocellular carcinoma) | 12-29% |

In vitro studies indicate that these compounds can inhibit cell proliferation significantly, suggesting their potential as anticancer agents .

3. Other Biological Effects

Beyond antimicrobial and antitumor activities, silatranes have been reported to possess several other beneficial biological effects:

- Anticoagulant Activity : Some studies suggest that silatranes may exhibit anticoagulant properties.

- Hypocholesterolemic Effects : Silatranes have shown potential in lowering cholesterol levels.

- Protective Effects : They can protect against oxidative stress and radiation damage.

These diverse activities highlight the potential applications of 3,7,10-trimethylsilatrane in medicine and pharmacology .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activities of silatranes:

-

Study on Antimicrobial Efficacy :

A comprehensive screening of various silatrane derivatives demonstrated that specific modifications could enhance antimicrobial activity against Gram-positive bacteria while maintaining low toxicity profiles . -

Antitumor Mechanisms :

Investigations into the mechanisms of action revealed that silatranes may induce apoptosis in cancer cells through mitochondrial pathways, thus providing a basis for their use in cancer therapy . -

Protective Properties Against Radiation :

Research has indicated that silatranes can mitigate the effects of radiation exposure in cellular models by enhancing DNA repair mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,7,10-Trimethylsilatrane-d with high purity?

- Methodology : Use deuterated reagents (e.g., CD₃I) in the final alkylation step of silatrane synthesis to ensure deuteration at specified positions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in deuterated solvents (e.g., D₂O or CDCl₃) enhances purity. Confirm purity (>98%) using HPLC with UV detection (λ = 254 nm) and cross-validate with elemental analysis .

- Characterization : Employ ¹H/¹³C NMR (referencing tetramethylsilane, TMS, as in ) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and deuteration efficiency. Compare spectral data with non-deuterated analogs to identify isotopic shifts .

Q. How should researchers characterize the structural integrity of 3,7,10-Trimethylsilatrane-d using spectroscopic techniques?

- NMR Analysis : Use deuterated solvents (e.g., DMSO-d₆) to avoid interference. ²⁹Si NMR is critical for verifying the silatrane ring’s coordination environment (typical δ = -65 to -75 ppm for silatranes). ¹H NMR should show absence of non-deuterated methyl peaks .

- FT-IR : Monitor Si-O stretching vibrations (950–1050 cm⁻¹) and N→Si coordination bands (≈500 cm⁻¹) to confirm structural stability.

- Mass Spectrometry : ESI-HRMS in positive ion mode detects the molecular ion cluster ([M+H]⁺) and isotopic patterns to confirm deuteration levels .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of 3,7,10-Trimethylsilatrane derivatives?

- Hypothesis Testing : Design dose-response studies across multiple cell lines to isolate compound-specific effects from cell-type variability. Include deuterated vs. non-deuterated controls to assess isotopic impact on bioactivity .

- Data Reconciliation : Apply meta-analysis tools to compare literature data, focusing on variables like solvent choice (e.g., aqueous vs. DMSO), purity thresholds, and assay protocols. Use statistical frameworks (e.g., Bayesian inference) to quantify uncertainty .

Q. How to investigate the hydrolytic stability of 3,7,10-Trimethylsilatrane-d under physiological conditions?

- Experimental Design :

- Conditions : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (PBS or HEPES). Include deuterated solvents to track hydrolysis via isotopic labeling.

- Kinetic Analysis : Use LC-MS/MS to quantify degradation products over time. Monitor silanol (Si-OH) formation as a marker of hydrolysis.

- Controls : Compare stability in aqueous vs. lipid-rich environments (e.g., micellar systems) to model membrane interactions .

Key Considerations for Methodological Rigor

- Reproducibility : Document reagent sources, purification steps, and storage conditions (e.g., -20°C under argon for light-sensitive compounds) per guidelines in .

- Contradiction Analysis : Use falsification frameworks (e.g., constructive refutability in ) to test competing hypotheses about mechanistic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.